tert-Butyl methyl malonate
Overview
Description
tert-Butyl methyl malonate is a chemical compound that is related to malonate esters. Malonate esters are important intermediates in organic synthesis, often used for the preparation of various functionalized compounds. The tert-butyl group attached to the malonate ester can influence its reactivity and stability, making it a useful moiety in synthetic chemistry.
Synthesis Analysis
The synthesis of tert-butyl methyl malonate and related compounds can be achieved through various methods. For instance, diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines has been developed, which can be transformed into β-amino esters and β-lactams with high optical purity . Additionally, the synthesis of chiral N-(tert-butyl)-N-methylaniline type ligands has been reported, which can be used in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates . These methods highlight the versatility of tert-butyl malonate derivatives in asymmetric synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl methyl malonate derivatives can be complex, as seen in the structure of di-tert-butyl(3,4-dicyanophenyl)(hydroxy)malonate, which crystallizes in an orthorhombic system and forms one-dimensional chains through hydrogen bonding . The tert-butyl groups in these compounds can exhibit large amplitudes of internal rotational motion, which can affect the overall molecular conformation and reactivity.
Chemical Reactions Analysis
tert-Butyl methyl malonate can undergo various chemical reactions. For example, the photooxidation of di-tert-butyl malonate in the presence of nitrogen dioxide leads to the formation of several carbonated products, including acetone and carbon dioxide, as well as nitrogen-containing compounds like (CH3)3CC(O)OONO2 . This demonstrates the reactivity of tert-butyl malonate derivatives under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl methyl malonate derivatives can be influenced by the tert-butyl group. For instance, the presence of tert-butyl groups can affect the stability and conformation of the compounds, as observed in the complexation behavior of p-tert-butyl[3.1.3.1]homooxacalixarene derivatives with quaternary ammonium ions . The tert-butyl group can also impact the solubility and boiling points of these compounds, which are important considerations in their application as intermediates in organic synthesis.
Scientific Research Applications
Enantioselective Synthesis and Catalysis
Enantioselective α-Benzoyloxylation
tert-Butyl methyl malonate is used in enantioselective α-benzoyloxylation via phase-transfer catalysis. This process has been demonstrated to yield products with high chemical yields and enantioselectivity, and is useful in synthesizing a mineralocorticoid receptor antagonist (Kanemitsu et al., 2016).
Asymmetric Alkylation
It's also employed in asymmetric alkylation under phase-transfer conditions, leading to α,α-disubstituted products with high yields and enantioselectivities. This method demonstrates its potential for practical applications in chemical synthesis (Kanemitsu et al., 2011).
Synthesis of Organic Compounds
Improved Synthesis of Homocitrate
tert-Butyl methyl malonate is used in the improved synthesis of homocitrate, where it undergoes esterification and other reactions to form complex organic compounds (Li & Xu, 1998).
Conformation Analysis
Its use extends to analyzing the conformations of organic compounds in the solid state, such as in studies of various malonate derivatives (Castañeda et al., 2008).
Cyclopropanation Reactions
In the field of cyclopropanation reactions, tert-butyl methyl malonate has been used in rhodium-catalyzed reactions with 2H-chromenes, demonstrating its utility in synthesizing cyclopropane diesters (Stokes et al., 2012).
Photooxidation Studies
Its application in photooxidation studies is notable, particularly in the investigation of reaction mechanisms under different conditions (Henao et al., 2016).
Hydroformylation of Styrene
It's also used in the hydroformylation of styrene, where platinum complexes of tert-butyl methyl malonate derivatives have been studied for their catalytic activity (Pongrácz et al., 2010).
Synthesis of Cyclopentene and Cyclohexene Derivatives
The compound plays a role in the synthesis of cyclopentene and cyclohexene derivatives, showcasing its versatility in organic synthesis (Mukai et al., 2003).
Methylation Reactions
It's used in methylation reactions, particularly in the context of pharmaceutical research for optimizing small-molecule properties (Vasilopoulos et al., 2021).
Synthesis of β-Amino Esters and β-Lactams
tert-Butyl methyl malonate is utilized in the diastereoselective coupling of N-(tert-butyl)sulfinyl imines and dimethyl malonate, leading to the synthesis of β-amino esters and β-lactams with high optical purity (Dema et al., 2012).
Investigating Acidities and Bond Dissociation Enthalpies
The compound is also used in studies of equilibrium acidities and bond dissociation enthalpies of acidic C–H bonds in related compounds (Zhang & Bordwell, 1994).
Safety And Hazards
Tert-Butyl methyl malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSYZCWYRWHVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195404 | |
Record name | tert-Butyl methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl malonate | |
CAS RN |
42726-73-8 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42726-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl methyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042726738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl methyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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